molecular formula C11H16N2O2 B137189 Methyl 4-amino-2,6-diethylpyridine-3-carboxylate CAS No. 144291-52-1

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate

Cat. No. B137189
M. Wt: 208.26 g/mol
InChI Key: QREXJZRRMNPDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate, also known as MADPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the disruption of bacterial cell walls.

Biochemical And Physiological Effects

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial cell wall synthesis, and the suppression of viral replication. These effects make Methyl 4-amino-2,6-diethylpyridine-3-carboxylate a promising candidate for further investigation in the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 4-amino-2,6-diethylpyridine-3-carboxylate in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on Methyl 4-amino-2,6-diethylpyridine-3-carboxylate. Some possible areas of investigation include the development of new drugs and therapies for cancer, bacterial infections, and viral diseases, as well as the investigation of its potential use as a tool in biochemical and physiological research. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-2,6-diethylpyridine-3-carboxylate and its potential side effects and toxicity.

Scientific Research Applications

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the development of new drugs and therapies for a variety of diseases. Methyl 4-amino-2,6-diethylpyridine-3-carboxylate has been shown to have activity against a number of different targets, including cancer cells, bacteria, and viruses.

properties

CAS RN

144291-52-1

Product Name

Methyl 4-amino-2,6-diethylpyridine-3-carboxylate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-amino-2,6-diethylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-4-7-6-8(12)10(11(14)15-3)9(5-2)13-7/h6H,4-5H2,1-3H3,(H2,12,13)

InChI Key

QREXJZRRMNPDBX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=N1)CC)C(=O)OC)N

Canonical SMILES

CCC1=CC(=C(C(=N1)CC)C(=O)OC)N

synonyms

3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tin tetrachloride (24 ml) in toluene (70 ml) was added to a stirred solution of 3-amino-2-pentenenitrile (10 g) (obtained as described in J. Het. Chem., 1989, 26, 1575) and methyl propionylacetate (13.4 g) in toluene (150 ml). The mixture was heated at reflux for 6 hours and then stirred at ambient temperature for 16 hours. Saturated sodium carbonate solution was added to the stirred mixture until the aqueous phase was basic (pH>9). Ether (200 ml) was added to the mixture and the precipitated tin salts removed by filtration through diatomaceous earth. The organic phase of the filtrate was separated, washed with sodium chloride solution and dried (MgSO4). Solvent was removed by evaporation and the residue was extracted with hot hexane (3×50 ml). The combined hexane extracts were evaporated and the residue was dissolved in minimum of hot hexane. The solution was then cooled at 4° C. for 16 hours when a yellow solid crystallised. The solid (7.3 g) was collected by filtration and purified by flash chromatography eluting with dichloromethane/methanol (1:19 v/v) to give methyl 4-amino-2,6-diethylpyridine-3-carboxylate (B) (6 g) as a light yellow solid, m.p. 75° C.; NMR (CDCl3): 1.25(t,6H), 2.65(q,2H), 2.95(q,2H), 3.9(s,3H), 5.65(broad s,2H), 6.25(s,1H); mass spectrum (chemical ionisation (CI), ammonia): 209(M+H)+.
Quantity
24 mL
Type
reactant
Reaction Step One
Name
3-amino-2-pentenenitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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